molecular formula C16H16N2O6S2 B1668815 Cephalothin CAS No. 153-61-7

Cephalothin

Cat. No. B1668815
CAS RN: 153-61-7
M. Wt: 396.4 g/mol
InChI Key: XIURVHNZVLADCM-IUODEOHRSA-N
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Description

Cephalothin, also known as Cefalotin, is a first-generation cephalosporin antibiotic with broad-spectrum antibiotic activity . It was the first cephalosporin marketed in 1964 and continues to be widely used . It is a semisynthetic analogue of natural cephalosporin antibiotic .


Synthesis Analysis

This compound was first synthesized from the filtrate of the Cephalosporium acremonium microorganism isolated by Professor Giuseppe Brotzu in 1948 . The filtrate was composed of three cephalosporins (N, P, and C), and the N and C cephalosporins showed a similar structure to penicillins . In 1955, Abraham and Newton purified this filtrate, which allowed the isolation of C cephalosporin .


Molecular Structure Analysis

This compound has a molecular formula of C16H16N2O6S2 and a molar mass of 396.44 g/mol . It belongs to the 1,3-thiazines, which are organic compounds containing a six-member ring with a nitrogen and a sulfur atom in ring positions 1 and 3 respectively, as well as two double bonds .


Chemical Reactions Analysis

Most of the analytical methods to determine this compound were performed by HPLC and agar diffusion in pharmaceuticals, blood, urine, or water . Other analytical methods were found, such as UV-Vis, iodometry, fluorimetry, IR/Raman, electrochemical, and others in less quantity .


Physical And Chemical Properties Analysis

This compound is a solid . It is very soluble in water, slightly soluble in methanol, very slightly soluble in ethanol, and practically insoluble in acetonitrile .

Scientific Research Applications

Cephalothin Analytical Methodologies and Environmental Impact

This compound, a first-generation cephalosporin, stands out for its efficacy against resistant microorganisms. The predominance of High-Performance Liquid Chromatography (HPLC) and agar diffusion methods in its analysis is noted. However, the environmental impact of these methodologies, often involving toxic solvents, is a concern. Recent shifts towards green analytical chemistry highlight the relevance of environmentally friendly methods, promoting sustainability and reducing the environmental footprint of pharmaceutical analysis processes (Nascimento, Kogawa, & Salgado, 2020).

This compound Advancements in Analytical Techniques

This compound's widespread use in the Brazilian health system underscores the importance of accurate analytical methods for its identification and quantification. The evolution of analytical techniques reflects a growing emphasis on environmental responsibility, urging a transition towards less hazardous and more sustainable methods. This shift is crucial for aligning pharmaceutical practices with broader environmental health and sustainability goals (Rugani, Kogawa, & Salgado, 2018).

This compound in Bacterial Meningitis Therapy

This compound and Cephaloridine Efficacy in Bacterial Meningitis

The therapeutic application of this compound and cephaloridine in bacterial meningitis showcases the drug's potential in combating this severe condition. However, the variability in treatment outcomes, especially with this compound, points to the necessity of adequate dosing and possibly adjunctive treatments to enhance efficacy. This insight is crucial for optimizing cephalosporin-based therapies in meningitis, especially for patients with specific bacterial strains or those allergic to alternative medications (Fisher, Chow, Yoshikawa, & Guze, 1975).

This compound's Role in Drug Metabolism and Synergy

This compound and Drug Metabolism Synergistic Interactions

The metabolic pathways of this compound, particularly its interactions with other drugs like cefotaxime, reveal a complex synergy that enhances antibacterial efficacy. The metabolites of this compound contribute significantly to this synergy, underscoring the importance of understanding metabolic pathways in optimizing drug efficacy and reducing the risk of resistance and side effects in chemotherapy (Jones, 1987).

Mechanism of Action

Target of Action

Cephalothin, a first-generation cephalosporin, primarily targets the penicillin-binding proteins (PBPs) which are responsible for the union of peptidoglycan units in bacterial cell walls . These proteins play a crucial role in maintaining the structural integrity of the bacterial cell wall .

Mode of Action

This compound inhibits cell wall synthesis of microorganisms by binding to PBPs . This binding impedes the connection between peptidoglycan structures, disrupting the synthesis of the peptidoglycan layer of bacterial cell walls . The bactericidal activity of this compound results from this inhibition of cell wall synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . By inhibiting PBPs, this compound prevents the proper synthesis of this vital cell wall component . This disruption in the peptidoglycan biosynthesis pathway leads to a weakened cell wall, making the bacteria more susceptible to osmotic lysis .

Pharmacokinetics

This compound’s pharmacokinetics have been studied using high-pressure liquid chromatography . In patients with normal renal function, the half-life of this compound is about 28 minutes, and concentrations of deacetylthis compound, its metabolite, in serum are low . In patients with uremia, the half-life of this compound averages 221 minutes, and there is a continuous accumulation of the deacetyl metabolite in serum during treatment .

Result of Action

The primary result of this compound’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, this compound weakens the cell wall, making the bacteria more susceptible to osmotic lysis . This leads to the death of the bacteria, effectively treating the infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of organic and toxic solvents like methanol and acetonitrile can affect the analysis of this compound . Additionally, the genus Enterobacter, associated with various environmental habitats, has been found to be resistant to this compound . Therefore, the environment in which this compound is used can significantly impact its effectiveness.

Safety and Hazards

Cephalothin may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Research about analytical methods for Cephalothin focusing on green analytical chemistry is of great importance and could optimize its analysis in pharmaceutical industries and help to guarantee the quality of the product . Cephalosporin C (CPC) serves as a key lead generation source for the in vitro and better, in vivo synthesis of 7-aminocephalosporanic acid (7-ACA), the major core compound for the pharmaceutical synthesis of current and future semi-synthetic cephalosporins .

Biochemical Analysis

Biochemical Properties

Cephalothin is known for its efficiency against resistant microorganisms . The mechanism of action of this compound is related to the inhibition of cell wall synthesis of microorganisms. This happens because of the binding to penicillin-binding proteins (PBPs), responsible for the union of peptidoglycan units, so there is the impediment of the connection between structures .

Cellular Effects

The bactericidal activity of this compound results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). The PBPs are transpeptidases which are vital in peptidoglycan biosynthesis. Therefore, their inhibition prevents this vital cell wall component from being properly synthesized .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with penicillin-binding proteins (PBPs). These proteins are responsible for the synthesis of peptidoglycan, a key component of bacterial cell walls. By binding to these proteins, this compound inhibits the synthesis of peptidoglycan, leading to the weakening of the bacterial cell wall and ultimately, cell death .

Temporal Effects in Laboratory Settings

It is known that this compound is a weak acid and is used either as the free base form for oral administration or as sodium salts in aqueous solution for parenteral delivery .

Metabolic Pathways

This compound is involved in the beta-lactam resistance pathway. It is resistant to beta-lactamase enzymes, which are produced by some bacteria and can degrade beta-lactam antibiotics, making them ineffective .

Transport and Distribution

It is known that this compound is a solid compound that belongs to the 1,3-thiazines .

Subcellular Localization

It is known that the beta-lactam antibiotics, which include this compound, disrupt the synthesis of the peptidoglycan layer forming the bacterial cell wall .

properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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InChI

InChI=1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)/t12-,15-/m1/s1
Source PubChem
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InChI Key

XIURVHNZVLADCM-IUODEOHRSA-N
Source PubChem
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Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O
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Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O
Source PubChem
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Molecular Formula

C16H16N2O6S2
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Related CAS

58-71-9 (mono-hydrochloride salt)
Record name Cephalothin
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DSSTOX Substance ID

DTXSID4022783
Record name Cephalothin
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Molecular Weight

396.4 g/mol
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Physical Description

Solid
Record name Cefalotin
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Solubility

WHITE TO OFF-WHITE, CRYSTALLINE POWDER; PRACTICALLY ODORLESS; FREELY SOL IN WATER, SALINE TS, DEXTROSE SOLUTION; SPARINGLY SOL IN METHANOL; SLIGHTLY SOL IN ALCOHOL; INSOL IN MOST ORGANIC SOLVENTS; DEXTROROTATORY; MODERATELY HYGROSCOPIC; DECOMP ON HEATING /SODIUM/, 5.21e-02 g/L
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Mechanism of Action

The bactericidal activity of cefalotin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). The PBPs are transpeptidases which are vital in peptidoglycan biosynthesis. Therefore, their inhibition prevents this vital cell wall compenent from being properly synthesized., Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes. Cephalosporins inhibit bacterial septum and cell wall synthesis, probably by action of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and elongation of susceptible bacteria and lysis frequently occur. Rapidly dividing bacteria are those most susceptible to the actin of cephalosporins. /Cephalosporins/
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Color/Form

Solid

CAS RN

153-61-7
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Melting Point

160-160.5 °C, 160 - 160.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does cephalothin exert its antibacterial effect?

A1: this compound, like other β-lactam antibiotics, targets bacterial cell wall synthesis. [] It inhibits transpeptidases, enzymes crucial for peptidoglycan cross-linking, disrupting cell wall integrity and leading to bacterial cell death. []

Q2: Is there a difference in the bactericidal effect of this compound depending on the presence of phagocytic cells?

A2: Research suggests that this compound's clearance of Staphylococcus aureus is delayed in areas accessible to phagocytic cells compared to areas where phagocytes are absent. [] This highlights the potential interplay between antibiotic action and host immune response.

Q3: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C16H16N2O6S2, and its molecular weight is 396.44 g/mol. []

Q4: Does the deacetylation of this compound impact its antibacterial activity?

A4: Yes, deacetylthis compound, a metabolite of this compound, exhibits lower antibacterial activity compared to the parent compound. [] This highlights the importance of the acetyl group for this compound's pharmacological action.

Q5: How does the structure of this compound relate to its susceptibility to bacterial inactivation?

A5: Studies indicate that this compound, while structurally similar to cephapirin, is more resistant to inactivation by penicillinase-producing strains of Staphylococcus aureus. [] Subtle structural differences can significantly impact antibiotic resistance.

Q6: How does the pharmacokinetic profile of this compound differ between healthy individuals and patients with uremia?

A6: this compound exhibits a longer half-life and increased accumulation of its deacetyl metabolite in patients with uremia compared to individuals with normal renal function. [] This underscores the importance of considering renal function when dosing this compound.

Q7: How does the administration route of this compound affect its concentration in the body?

A7: Research indicates that intravenous administration of this compound results in higher initial serum levels compared to intramuscular injection. [, , ] The choice of administration route influences this compound's pharmacokinetic profile.

Q8: Does this compound effectively reach interstitial fluid, a common site of infection?

A8: Studies using microdialysis techniques have shown that this compound effectively penetrates interstitial fluid, reaching concentrations sufficient to exert antibacterial effects. [, ]

Q9: Does burn trauma impact the distribution of this compound to tissues?

A9: Interestingly, research reveals that burn patients exhibit higher interstitial fluid concentrations of this compound compared to healthy individuals after receiving an equivalent dose. [] This suggests altered drug distribution in the context of burn injury.

Q10: How does the biliary tract excretion of this compound compare to other cephalosporins?

A10: Research indicates that cefazolin achieves significantly higher biliary tract concentrations compared to this compound and cephaloridine. [] The presence of biliary tract obstruction can also impair the excretion of this compound. []

Q11: Against which bacteria does this compound exhibit in vitro activity?

A11: this compound demonstrates in vitro activity against various gram-positive and gram-negative bacteria, including Staphylococcus aureus, Streptococcus, Diplococcus pneumoniae, and Escherichia coli. [, , ]

Q12: Does the in vitro activity of this compound against Enterobacteriaceae differ depending on the bacterial class?

A12: Yes, research identifies three classes of Escherichia coli with varying levels of resistance to beta-lactam antibiotics, including this compound. The prevalence of these classes can be influenced by factors such as duration of hospitalization. []

Q13: Is this compound effective in treating experimental murine salmonellosis?

A13: Studies using a murine model have shown that liposome-encapsulated this compound is more effective than free this compound in reducing Salmonella typhimurium burden in the liver and spleen. [, ] This highlights the potential of drug delivery systems for enhancing this compound's efficacy.

Q14: What are the known mechanisms of resistance to this compound?

A14: Resistance to this compound can arise from several mechanisms, including the production of β-lactamases by bacteria, which inactivate the antibiotic. [, , ] Additionally, alterations in bacterial penicillin-binding proteins (PBPs) can reduce this compound's binding affinity, leading to resistance.

Q15: Is there cross-resistance between this compound and other cephalosporins?

A15: Yes, cross-resistance between this compound and other cephalosporins, particularly within the same generation, is possible due to structural similarities and shared mechanisms of action. [] This highlights the importance of antibiotic stewardship to minimize the development and spread of resistance.

Q16: Is this compound effective against methicillin-resistant Staphylococcus aureus (MRSA)?

A16: No, this compound is not effective against MRSA. Methicillin resistance is conferred by alterations in PBPs, which also reduce the binding affinity of this compound and other beta-lactams. []

Q17: What are some potential adverse effects associated with this compound?

A17: this compound, like other beta-lactams, can cause hypersensitivity reactions, ranging from mild skin rashes to life-threatening anaphylaxis. [, ] Other reported adverse effects include neutropenia, particularly with prolonged, high-dose intravenous administration. [, ]

Q18: Are there any strategies to improve the delivery of this compound to specific targets?

A18: Research using liposome-encapsulated this compound has shown enhanced delivery to the liver and spleen in a murine salmonellosis model, suggesting the potential for targeted drug delivery approaches. [, ]

Q19: What analytical methods are used to determine this compound concentrations?

A19: The research papers mention the use of microbiological assays, [] high-pressure liquid chromatography, [] and polarographic methods [] for characterizing and quantifying this compound.

Q20: Can this compound induce delayed-type hypersensitivity reactions?

A20: Yes, studies in mice have demonstrated that this compound, when emulsified with Freund's complete adjuvant, can induce delayed-type hypersensitivity reactions. [] This highlights the potential for this compound to elicit cell-mediated immune responses.

Q21: Are there any alternative antibiotics with potentially better efficacy or fewer adverse effects compared to this compound?

A21: The research highlights other cephalosporins, such as cefazolin, cephaloridine, and ceforanide, with potentially advantageous pharmacokinetic profiles or improved efficacy against specific pathogens compared to this compound. [, , , ]

Q22: What alternatives exist for treating bacterial meningitis in penicillin-allergic patients, considering the limitations of this compound?

A22: The research suggests that chloramphenicol is a preferred choice over this compound for treating pneumococcal, meningococcal, and Haemophilus influenzae meningitis in penicillin-allergic individuals. []

Q23: When was this compound first introduced for clinical use?

A23: this compound was introduced for clinical use in 1973, marking a significant step in the development of cephalosporin antibiotics. []

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